5-Chloro-2-ethoxypyrimidine
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Overview
Description
5-Chloro-2-ethoxypyrimidine is a heterocyclic organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 5-position and an ethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-ethoxypyrimidine typically involves the reaction of 2-chloro-5-nitropyrimidine with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, where the nitro group is replaced by the ethoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-ethoxypyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles, such as amines or thiols, to form substituted pyrimidines.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or lithium diisopropylamide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate.
Major Products Formed:
- Substituted pyrimidines
- Aldehydes and acids from oxidation
- Alcohols from reduction
- Biaryl compounds from coupling reactions .
Scientific Research Applications
5-Chloro-2-ethoxypyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and ethoxy groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
- 5-Chloro-2-methoxypyrimidine
- 2-Chloro-5-ethoxypyrimidine
- 5-Bromo-2-ethoxypyrimidine
Comparison: 5-Chloro-2-ethoxypyrimidine is unique due to the presence of both chlorine and ethoxy groups, which confer distinct chemical reactivity and biological activity. Compared to 5-Chloro-2-methoxypyrimidine, the ethoxy group in this compound provides greater steric bulk and electron-donating effects, influencing its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
5-chloro-2-ethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJKLBJNRWKKFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633580 |
Source
|
Record name | 5-Chloro-2-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-43-1 |
Source
|
Record name | 5-Chloro-2-ethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10633580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-ethoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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